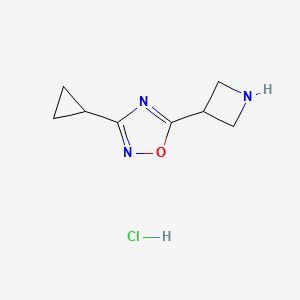

5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-2-5(1)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWFJAAEDNNKGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole Hydrochloride

Introduction

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride, a molecule of interest for researchers and professionals in drug development. The azetidine and 1,2,4-oxadiazole moieties are significant pharmacophores, and their combination in this structure presents a unique scaffold for exploring novel therapeutic agents. This document details the strategic synthesis, including the preparation of key intermediates, the construction of the core heterocyclic structure, and the final deprotection and salt formation. The presented methodologies are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target compound is strategically approached by dissecting the molecule into two primary building blocks: a protected azetidine precursor and a cyclopropyl-containing fragment for the oxadiazole ring. The core of this strategy involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a nitrile-containing azetidine with a cyclopropyl amidoxime. The use of a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen is crucial for directing the synthesis and is readily removed in the final step to yield the desired hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Preparation of Cyclopropanecarboxamidoxime

The synthesis of cyclopropanecarboxamidoxime is a critical step, initiated from the commercially available cyclopropanecarbonyl chloride.

Step 1a: Synthesis of Cyclopropanecarboxamide

The initial step involves the amidation of cyclopropanecarbonyl chloride with ammonia. This reaction is typically high-yielding and straightforward.

Experimental Protocol:

-

A solution of cyclopropanecarbonyl chloride (1.0 eq) in a suitable solvent like dichloromethane is cooled in an ice bath.

-

Ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.

-

The resulting solid, cyclopropanecarboxamide, is isolated by filtration, washed with cold water, and dried under vacuum.

| Reagent | Molar Eq. |

| Cyclopropanecarbonyl Chloride | 1.0 |

| Ammonia | Excess |

Step 1b: Conversion to Cyclopropanecarboxamidoxime

The cyclopropanecarboxamide is then converted to the corresponding amidoxime using hydroxylamine.

Experimental Protocol:

-

To a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium methoxide (1.5 eq) in methanol, cyclopropanecarboxamide (1.0 eq) is added.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield cyclopropanecarboxamidoxime, which can be purified by recrystallization or chromatography.

N-Boc-azetidine-3-carbonitrile

For the purpose of this guide, N-Boc-azetidine-3-carbonitrile is considered a commercially available starting material.[1] Its synthesis is well-documented in the literature, typically starting from epichlorohydrin and involving multi-step procedures.[2][3]

Formation of the 1,2,4-Oxadiazole Ring and Final Product

The construction of the 1,2,4-oxadiazole ring is achieved through the condensation and subsequent cyclization of N-Boc-azetidine-3-carbonitrile and cyclopropanecarboxamidoxime.

Step 2: Synthesis of N-Boc-5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole

This key step involves the formation of an O-acyl amidoxime intermediate followed by thermal or base-catalyzed cyclodehydration.[4][5][6]

Experimental Protocol:

-

A mixture of N-Boc-azetidine-3-carbonitrile (1.0 eq) and cyclopropanecarboxamidoxime (1.1 eq) is dissolved in a high-boiling point solvent such as DMF or xylene.

-

A base, for example, potassium carbonate or sodium hydride, is added to the mixture.

-

The reaction is heated to a high temperature (typically >100 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the N-Boc protected intermediate.

| Reagent | Molar Eq. |

| N-Boc-azetidine-3-carbonitrile | 1.0 |

| Cyclopropanecarboxamidoxime | 1.1 |

| Base (e.g., K₂CO₃) | 1.5 |

Step 3: Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.[7][8][9]

Experimental Protocol:

-

The N-Boc protected intermediate is dissolved in a suitable solvent such as dioxane, methanol, or ethyl acetate.

-

A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added.

-

The reaction mixture is stirred at room temperature for a few hours.

-

The formation of a precipitate indicates the product. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, this compound.

Caption: Overall synthetic pathway for the target molecule.

Scientific Rationale and Mechanistic Insights

The choice of the Boc protecting group is strategic due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which conveniently allows for the direct formation of the hydrochloride salt. The formation of the 1,2,4-oxadiazole ring proceeds via a well-established mechanism. The base deprotonates the hydroxylamine of the amidoxime, which then acts as a nucleophile, attacking the carbon of the nitrile group. The resulting intermediate undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. The final deprotection step involves the acid-catalyzed cleavage of the tert-butyl carbamate, releasing the free amine and generating carbon dioxide and isobutylene as byproducts.

Conclusion

This technical guide outlines a robust and logical synthetic route to this compound. By leveraging well-established synthetic methodologies for the formation of the key azetidine and 1,2,4-oxadiazole moieties, this pathway offers a reliable approach for obtaining the target compound for further research and development. The detailed experimental protocols and scientific rationale provided herein are intended to empower researchers to successfully synthesize this and related molecules.

References

- Shah, et al. (2014). A stereoselective chemical synthesis of diPT, including de novo synthesis of a fatty acid with a 9R,10S cis-cyclopropyl ring.

- Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. (n.d.).

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- CYCLOPROPANECARBOXAMIDE synthesis. (n.d.). ChemicalBook.

- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21).

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.

- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017, July 21). Journal of the American Chemical Society.

- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substr

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

- Lu, G. (n.d.). Syntheses of Azetidines and Azetidin-2-ones.

- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (n.d.). The Royal Society of Chemistry.

- Novel 1,2,4-Oxadiazole Deriv

- Synthesis of 1,2,4-oxadiazoles (a review). (2005, October).

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.

- 142253-54-1 Cas No. | Azetidine-3-carbonitrile, N-BOC protected. (n.d.). Apollo Scientific.

- WO 2018/191577 A1. (2018, October 18).

- Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. (2025, August 31).

- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.

- EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same. (n.d.).

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.).

- Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube.

- Azetidine and cyclopropylamine in the “1,2,4-triazine” methodology for the synthesis of α-functionalized 2,2′-bipyridines. (2025, August 6).

- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022, November 9). MDPI.

- Mathew, R. (2024). Commencement Scrutiny Of 1,3,4-Oxadiazole; Its Visceral Activities. International Journal of Pharmaceutical Sciences, 2(5), 1265-1274.

- Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. (2011, November 4). PubMed.

Sources

- 1. 142253-54-1 Cas No. | Azetidine-3-carbonitrile, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. reddit.com [reddit.com]

"5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Foreword

The exploration of novel chemical entities that can selectively modulate neurotransmitter systems represents a cornerstone of modern neuropharmacology. Among the myriad of potential targets, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a key player in cognitive processes, inflammation, and neuronal plasticity. This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the novel compound, this compound. Drawing upon established principles of medicinal chemistry and pharmacology of structurally related α7 nAChR agonists, we will dissect its molecular interactions, cellular effects, and the experimental methodologies required for its validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics for central nervous system disorders.

Introduction to this compound and its Therapeutic Target

This compound is a novel small molecule whose structural motifs strongly suggest its classification as a selective agonist for the α7 nicotinic acetylcholine receptor. The presence of the azetidine ring, a known bioisostere for the pyrrolidine moiety of nicotine, coupled with the 1,2,4-oxadiazole core, a common scaffold in α7 nAChR ligands, points towards a high affinity and selectivity for this particular receptor subtype.

The α7 nAChR is a ligand-gated ion channel expressed extensively in the central nervous system, particularly in the hippocampus and cerebral cortex, regions critical for learning and memory. Unlike other nAChRs, the α7 subtype is homopentameric, composed of five identical α7 subunits. It is characterized by its high permeability to calcium ions (Ca2+) and rapid desensitization upon agonist binding. Its role in modulating neurotransmitter release, synaptic plasticity, and neuroinflammation has made it a highly attractive target for the treatment of cognitive deficits associated with Alzheimer's disease, schizophrenia, and other neurological and psychiatric disorders.

Core Mechanism of Action: A Putative α7 nAChR Agonist

The primary mechanism of action for this compound is proposed to be the selective agonism of the α7 nAChR. This interaction is hypothesized to trigger a cascade of downstream cellular events that ultimately mediate its physiological effects.

Molecular Interaction with the α7 nAChR

The binding of this compound is predicted to occur at the interface between two adjacent α7 subunits. The cationic azetidine nitrogen likely forms a crucial cation-π interaction with a tryptophan residue in the aromatic box of the receptor's binding site, a hallmark of nAChR ligand binding. The cyclopropyl group may engage in hydrophobic interactions within a specific sub-pocket, contributing to the compound's affinity and selectivity. The 1,2,4-oxadiazole ring is thought to act as a key hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

Upon binding, the agonist induces a conformational change in the receptor, leading to the opening of the central ion channel. This allosteric transition allows for the influx of cations, most notably Ca2+, into the neuron.

Downstream Signaling Pathways

The influx of Ca2+ through the activated α7 nAChR is a critical second messenger event that initiates a variety of downstream signaling cascades. These include:

-

Modulation of Neurotransmitter Release: Increased intracellular Ca2+ can enhance the release of other neurotransmitters, such as glutamate, dopamine, and acetylcholine, thereby influencing synaptic transmission and neuronal circuitry.

-

Activation of Kinase Pathways: Calcium can activate several protein kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). These kinases, in turn, phosphorylate a wide range of substrate proteins, leading to alterations in gene expression, synaptic plasticity (long-term potentiation), and cell survival.

-

Neuroprotective Effects: Activation of α7 nAChRs has been linked to the upregulation of anti-apoptotic proteins and the suppression of pro-inflammatory cytokine production in microglia, suggesting a neuroprotective role.

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation of the Mechanism of Action

A rigorous and multi-faceted experimental approach is essential to validate the proposed mechanism of action. The following protocols provide a framework for characterizing the pharmacological profile of this compound.

In Vitro Characterization

-

Objective: To determine the binding affinity (Ki) of the compound for the human α7 nAChR and to assess its selectivity against other relevant receptors.

-

Methodology:

-

Prepare cell membranes from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells).

-

Incubate the membranes with a known radioligand for the α7 nAChR (e.g., [³H]-Methyllycaconitine) at various concentrations.

-

In parallel, incubate the membranes with the radioligand and increasing concentrations of the test compound (this compound).

-

After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Data Presentation:

| Compound | α7 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | 5-HT3R Ki (nM) |

| This compound | TBD | TBD | TBD |

| Reference Compound (e.g., PNU-282987) | 10-20 | >10,000 | >10,000 |

-

Objective: To measure the agonist activity (EC50) and efficacy of the compound at the α7 nAChR.

-

Methodology:

-

Plate cells expressing the human α7 nAChR in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add increasing concentrations of the test compound to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence response corresponds to the influx of Ca2+.

-

The concentration of the compound that produces 50% of the maximal response (EC50) is determined. Efficacy is typically expressed as a percentage of the response to a known full agonist (e.g., acetylcholine).

-

-

Data Presentation:

| Compound | α7 nAChR EC50 (nM) | α7 nAChR Efficacy (%) |

| This compound | TBD | TBD |

| Reference Compound (e.g., PNU-282987) | 50-100 | 80-100 |

-

Objective: To directly measure the ion channel gating properties induced by the compound.

-

Methodology:

-

Use whole-cell patch-clamp recordings on cells expressing the α7 nAChR.

-

Apply the test compound at various concentrations to the cell via a rapid perfusion system.

-

Record the inward currents elicited by the compound.

-

Analyze the current amplitude, activation kinetics, and desensitization rate. This provides a detailed characterization of the compound's functional effects at the single-channel level.

-

Experimental Workflow Diagram

"5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride" biological activity

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Disclaimer: As of January 2026, there is no publicly available scientific literature detailing the biological activity of the specific compound this compound. This guide, therefore, presents a hypothesized biological profile and a proposed research framework based on a structural analysis of its constituent moieties. The predictions herein are derived from established principles of medicinal chemistry and the known pharmacological roles of the 1,2,4-oxadiazole, azetidine, and cyclopropyl groups.

Introduction: A Molecule of Predicted Potential

This compound is a novel chemical entity that combines three key structural motifs known to confer valuable pharmacological properties. While direct experimental data is absent, the strategic combination of a 1,2,4-oxadiazole core, a strained azetidine ring, and a rigid cyclopropyl group suggests significant potential for biological activity. This document serves as a technical guide for researchers, outlining the predicted activities based on structure-activity relationships (SAR) of related compounds and proposing a comprehensive experimental workflow to elucidate its true pharmacological profile.

The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its wide spectrum of biological activities and its role as a bioisostere for amide and ester groups.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is considered a "privileged" motif in drug discovery, often incorporated to enhance metabolic stability, solubility, and receptor selectivity.[2][3] The cyclopropyl group is a valuable tool in medicinal chemistry, used to increase potency, improve metabolic stability, and reduce off-target effects.[4][5] The convergence of these three fragments in a single molecule warrants a thorough investigation of its therapeutic potential.

Structural Analysis and Hypothesized Biological Profile

The molecular structure of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole is a composite of pharmacologically active fragments. An analysis of each component allows for the formulation of a hypothesized biological profile.

Caption: Molecular structure of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole.

| Structural Moiety | Known Biological Roles & Physicochemical Contributions | Predicted Impact on Target Compound |

| 1,2,4-Oxadiazole Core | Wide range of activities: antibacterial, anticancer, anti-inflammatory, analgesic, CNS modulation.[6][7][8] Bioisostere for amides and esters, improving metabolic stability. | Potential for broad-spectrum biological activity. Could serve as a scaffold for interaction with various enzymes and receptors. |

| Azetidine Moiety | Increases sp3 character, improving solubility and metabolic stability.[3] Acts as a rigid scaffold, providing precise vectoral orientation of substituents.[2] Often used as a bioisostere for pyrrolidine and piperidine.[2] Found in drugs targeting CNS disorders and infectious diseases.[3][9] | May enhance pharmacokinetic properties (e.g., increased half-life, improved oral bioavailability). Could confer selectivity for specific biological targets. |

| Cyclopropyl Group | Increases potency and metabolic stability by blocking sites of metabolism.[10][11] Provides conformational rigidity, locking the molecule into a bioactive conformation.[10] Can improve brain permeability.[5] | May increase binding affinity to the biological target. Could reduce off-target effects and improve the overall safety profile. |

Based on this analysis, this compound is predicted to have potential as an antibacterial agent or a CNS modulator . The oxadiazole core has been successfully used in the development of antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus.[12][13] The azetidine and cyclopropyl groups could enhance the potency and pharmacokinetic profile of such an agent. Alternatively, the ability of the cyclopropyl and azetidine moieties to improve brain penetration and receptor interaction suggests potential for targeting CNS receptors or enzymes.[3][5]

Proposed Experimental Workflow for Biological Characterization

A systematic, multi-tiered approach is essential to elucidate the biological activity of this novel compound. The following workflow is proposed for a comprehensive evaluation.

Caption: Proposed experimental workflow for biological characterization.

In Silico Profiling (Computational Analysis)

-

Objective: To predict potential biological targets and ADME-Tox properties.

-

Methodology:

-

Target Prediction: Utilize computational tools (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets based on structural similarity to known ligands.

-

Molecular Docking: Perform docking studies of the compound against the predicted targets (e.g., bacterial enzymes like DNA gyrase or penicillin-binding proteins; CNS receptors like serotonin or dopamine receptors) to predict binding affinity and mode.[14]

-

ADME-Tox Prediction: Use software like SwissADME or QikProp to predict pharmacokinetic properties (e.g., solubility, permeability, blood-brain barrier penetration) and potential toxicity liabilities.

-

Primary In Vitro Screening

-

Objective: To experimentally identify biological activity in broad, high-throughput assays.

-

Methodology:

-

Antibacterial Screening:

-

Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[12]

-

Rationale: The 1,2,4-oxadiazole scaffold is known to exhibit antibacterial properties.[13]

-

-

CNS Receptor Binding Panel:

-

Cytotoxicity Assay:

-

Assay: MTT or CellTiter-Glo assay against a panel of human cell lines (e.g., HepG2, HEK293) to assess general cytotoxicity.

-

Rationale: Essential for early identification of potential toxicity and to ensure that any observed activity is not due to non-specific cell death.

-

-

Secondary & Tertiary In Vitro Assays

-

Objective: To confirm and characterize the activity of any identified "hits" from the primary screen.

-

Methodology (Example for an antibacterial hit):

-

Potency Determination: Determine the IC50 or EC50 values through dose-response studies.

-

Mechanism of Action Studies:

-

Bactericidal vs. Bacteriostatic: Time-kill kinetics assays.

-

Target Identification: Macromolecular synthesis inhibition assays (to determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis). For cell wall inhibitors, further assays against specific penicillin-binding proteins could be conducted.[15]

-

-

In Vitro ADME-Tox:

-

Solubility: Kinetic and thermodynamic solubility assays.

-

Permeability: PAMPA or Caco-2 assays.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.[11]

-

hERG Channel Inhibition: Patch-clamp assay to assess risk of cardiac toxicity.

-

-

In Vivo Efficacy and Safety Studies

-

Objective: To evaluate the therapeutic potential and safety profile in a living organism.

-

Methodology (Example for an antibacterial lead):

-

Pharmacokinetic (PK) Studies: Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes to determine key PK parameters (half-life, clearance, volume of distribution, oral bioavailability).

-

Efficacy Models:

-

Assay: Murine thigh infection model or sepsis model using a relevant bacterial strain (e.g., MRSA).[15]

-

Endpoint: Reduction in bacterial burden in the thigh or improved survival in the sepsis model compared to a vehicle control.

-

-

Preliminary Toxicology:

-

Assay: Acute toxicity study in rodents to determine the maximum tolerated dose (MTD).

-

Endpoint: Observation of clinical signs of toxicity and gross pathology.

-

-

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of infectious diseases and neuroscience. The presence of the 1,2,4-oxadiazole, azetidine, and cyclopropyl moieties suggests a promising profile of potency, selectivity, and favorable pharmacokinetic properties. The proposed experimental workflow provides a clear and logical path for the comprehensive evaluation of this novel molecule. The synthesis and biological characterization of this compound and its analogs are highly encouraged to unlock their potential contribution to drug discovery.

References

-

National Institutes of Health (NIH). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Available from: [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

-

Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term. Available from: [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Available from: [Link]

-

PubMed. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Available from: [Link]

-

ACS Publications. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available from: [Link]

-

Research Journal of Pharmacy and Technology. 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Available from: [Link]

-

PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

-

Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. Available from: [Link]

-

PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available from: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

-

PubMed Central. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Available from: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]

-

PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. technologynetworks.com [technologynetworks.com]

- 10. nbinno.com [nbinno.com]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

"5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride" structural characterization

An In-Depth Technical Guide to the Structural Characterization of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

This guide provides a comprehensive technical overview for the structural characterization of the novel heterocyclic compound, this compound. Intended for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach to unequivocally confirm the chemical identity, purity, and structural integrity of this molecule. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for characterization.

Introduction: The Significance of Structural Verification

This compound is a molecule of interest in medicinal chemistry, featuring a confluence of privileged structures: a strained azetidine ring, a bioisosteric 1,2,4-oxadiazole core, and a cyclopropyl moiety.[1][2] The azetidine scaffold can enhance pharmacokinetic properties, while oxadiazoles are known for their diverse biological activities.[3][4] The hydrochloride salt form is often utilized to improve solubility and stability.

Given the therapeutic potential of such compounds, rigorous structural characterization is a critical prerequisite for any further biological evaluation. This process ensures that the observed biological activity is attributable to the intended molecule and provides a baseline for quality control in synthesis and scale-up. This guide will detail a logical workflow for the comprehensive structural elucidation of this compound.

The Characterization Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a novel molecule. Instead, a complementary suite of spectroscopic and spectrometric methods should be employed. Each technique provides a unique piece of the structural puzzle, and together they create a robust and validated characterization package.

Figure 1: A representative workflow for the structural characterization of a novel chemical entity.

Mass Spectrometry: Determining the Molecular Mass

Expertise & Experience: The initial and most fundamental question to answer is the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to determine the elemental composition.

Trustworthiness: By comparing the experimentally determined mass to the theoretical mass calculated from the molecular formula (C11H12N3O·HCl), we can gain a high degree of confidence in the compound's identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process is expected to protonate the basic azetidine nitrogen, resulting in the observation of the molecular ion [M+H]⁺, where M is the free base.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the measured accurate mass with the calculated theoretical mass. The difference should be within a narrow tolerance (typically < 5 ppm).

-

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C11H12N3O |

| Molecular Weight (Free Base) | 214.1008 g/mol |

| Molecular Formula (HCl Salt) | C11H13ClN3O |

| Molecular Weight (HCl Salt) | 250.55 g/mol |

| Observed Ion (HRMS) | [M+H]⁺ (protonated free base) |

| Calculated [M+H]⁺ Mass | 215.1086 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all protons and carbons in the structure.

Trustworthiness: The chemical shifts, coupling constants, and correlations observed in the NMR spectra provide a unique fingerprint of the molecule. Any deviation from the expected pattern would indicate the presence of impurities or an incorrect structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allow for the observation of exchangeable protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Azetidine CH₂ | ~4.0 - 4.5 | m | 4H | Protons on the strained four-membered ring, adjacent to the nitrogen. |

| Azetidine CH | ~3.8 - 4.2 | m | 1H | Methine proton of the azetidine ring, attached to the oxadiazole. |

| Cyclopropyl CH₂ | ~1.0 - 1.5 | m | 4H | Diastereotopic methylene protons of the cyclopropyl ring. |

| Cyclopropyl CH | ~1.8 - 2.2 | m | 1H | Methine proton of the cyclopropyl ring. |

| NH₂⁺ (Azetidine) | Broad, downfield | br s | 2H | Exchangeable protons of the protonated amine, often broad. |

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: The same NMR spectrometer used for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| Oxadiazole C=N | ~160 - 175 | Quaternary carbons of the oxadiazole ring. |

| Azetidine CH₂ | ~50 - 60 | Carbons of the azetidine ring adjacent to the nitrogen. |

| Azetidine CH | ~30 - 40 | Methine carbon of the azetidine ring. |

| Cyclopropyl CH₂ | ~5 - 15 | Methylene carbons of the cyclopropyl ring. |

| Cyclopropyl CH | ~5 - 15 | Methine carbon of the cyclopropyl ring. |

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the assignments made from the 1D spectra.

Figure 2: Key correlations expected in 2D NMR spectra for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Trustworthiness: The presence of characteristic absorption bands for key functional groups (e.g., C=N, C-O, N-H) provides further corroborating evidence for the proposed structure.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=N Stretch (Oxadiazole) | 1650 - 1550 | Medium-Strong |

| C-O Stretch (Oxadiazole) | 1250 - 1050 | Strong |

Single Crystal X-Ray Crystallography: The Definitive Structure

Expertise & Experience: When a high-quality single crystal of the compound can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.

Trustworthiness: This technique is considered the ultimate proof of structure, confirming not only the connectivity of atoms but also their spatial arrangement (stereochemistry) and intermolecular interactions in the crystal lattice.

Experimental Protocol: Single Crystal X-Ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

The resulting crystallographic information file (CIF) will contain the precise bond lengths, bond angles, and atomic coordinates, providing definitive proof of the structure of this compound.

Conclusion: A Self-Validating Approach

The structural characterization of a novel compound such as this compound requires a meticulous and multi-faceted analytical strategy. The combination of high-resolution mass spectrometry, comprehensive one- and two-dimensional NMR spectroscopy, FT-IR spectroscopy, and, when possible, single-crystal X-ray crystallography, creates a self-validating system. Each technique provides complementary information, and the congruence of data from all methods provides the highest level of confidence in the assigned structure, ensuring the scientific integrity of subsequent research and development efforts.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155745, 1,3,4-Oxadiazole. Retrieved from [Link]

- Amir, M., Kumar, A., Ali, I., & Khan, S. A. (2009). Synthesis of pharmaceutically important 1,3,4-thiadiazole and imidazolinone derivatives as antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48B(9), 1288–1293.

- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties.

- Frank, P. V., Girish, K. S., & Kalluraya, B. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 119(1), 41–46.

- Feula, A. (2013).

- Gałęziowska, J., & Gawinecki, R. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2374.

- Szymański, P., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(11), 2885.

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Introduction: Deconstructing a Molecule of Therapeutic Promise

The compound 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride presents a compelling scaffold for drug discovery. Its constituent moieties—the 1,2,4-oxadiazole core, the strained azetidine ring, and the compact cyclopropyl group—are all recognized pharmacophores that contribute to desirable pharmacokinetic and pharmacodynamic properties. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering metabolic stability and engaging in hydrogen bonding with biological targets.[1] Azetidines, as rigid, sp3-rich structures, are increasingly incorporated into modern therapeutics to enhance properties like solubility and metabolic stability, often targeting the central nervous system (CNS).[2][3][4]

Given the absence of extensive preclinical data on this specific molecule, this guide proposes a logical, evidence-based strategy to identify and validate its potential therapeutic targets. Our analysis of structurally related compounds points toward a high probability of activity within the cholinergic and glutamatergic systems, which are critical for cognition, memory, and mood regulation. This document will serve as a comprehensive roadmap for researchers, outlining the primary hypothesized targets and providing detailed, field-proven experimental protocols for their validation.

Part 1: Primary Hypothesized Therapeutic Targets

Based on a thorough analysis of the compound's structural components and the known pharmacology of related molecules, we have identified three high-priority target classes:

-

Nicotinic Acetylcholine Receptors (nAChRs): The 1,2,4-oxadiazole scaffold is a known modulator of nAChRs.[5] Specifically, the α7 subtype is a well-established target for cognitive enhancement in neurological disorders like Alzheimer's disease and schizophrenia.[6][7][8][9]

-

Muscarinic Acetylcholine Receptors (mAChRs): Oxadiazole derivatives have been successfully developed as potent muscarinic receptor agonists.[10] The M1 and M4 subtypes are particularly attractive targets for treating cognitive deficits and psychosis.[11][12]

-

Metabotropic Glutamate Receptor 4 (mGluR4): Recent studies have highlighted 1,2,4-oxadiazole derivatives as positive allosteric modulators (PAMs) of mGluR4, a receptor implicated in the pathophysiology of anxiety and psychotic disorders.[13]

The following sections will delve into the rationale for each target and provide a comprehensive plan for experimental validation.

Part 2: Target Validation Workflows

Nicotinic Acetylcholine Receptors (nAChRs) - The α7 Subtype

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[8] Its dysfunction is implicated in the cognitive symptoms of schizophrenia and Alzheimer's disease.[6][8] Agonists and positive allosteric modulators of the α7 nAChR are sought after as pro-cognitive agents.[6][9]

Hypothesized Mechanism of Action: this compound may act as an agonist or a positive allosteric modulator at the α7 nAChR, enhancing cholinergic neurotransmission and thereby improving cognitive function.

Experimental Validation Workflow:

Caption: Experimental workflow for validating the α7 nAChR as a target.

Detailed Protocols:

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the test compound for the human α7 nAChR.

-

Materials: Membranes from CHO cells stably expressing the human α7 nAChR, [³H]-α-bungarotoxin (radioligand), unlabeled α-bungarotoxin (competitor), test compound.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]-α-bungarotoxin and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: The assay includes controls for total binding (no competitor) and non-specific binding (excess unlabeled α-bungarotoxin) to ensure data integrity.

-

-

FLIPR Calcium Flux Assay:

-

Objective: To assess the functional activity (agonist or PAM) of the test compound at the α7 nAChR.

-

Materials: HEK293 cells stably expressing the human α7 nAChR, Fluo-4 AM calcium indicator dye, acetylcholine (ACh), test compound.

-

Procedure (Agonist Mode):

-

Load cells with Fluo-4 AM.

-

Add varying concentrations of the test compound and measure the change in fluorescence, indicating calcium influx.

-

Determine the EC50 value from the dose-response curve.

-

-

Procedure (PAM Mode):

-

Pre-incubate cells with varying concentrations of the test compound.

-

Stimulate the cells with a sub-maximal concentration of ACh (EC20).

-

Measure the potentiation of the ACh-induced calcium flux and determine the EC50 of the potentiation.

-

-

Self-Validation: Positive controls (e.g., a known α7 agonist like PNU-282987) and negative controls (vehicle) are run in parallel to validate assay performance.

-

Data Summary Table (Hypothetical):

| Assay | Parameter | 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole HCl |

| α7 nAChR Binding | Ki (nM) | 50 |

| α7 nAChR Calcium Flux (Agonist) | EC50 (nM) | 250 |

| α7 nAChR Calcium Flux (PAM) | Fold-shift in ACh EC50 | 8 |

Muscarinic Acetylcholine Receptors (mAChRs) - The M1 and M4 Subtypes

The M1 mAChR is highly expressed in the cortex and hippocampus and plays a crucial role in cognitive function.[11] M1 positive allosteric modulators (PAMs) are being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[11][12][14] The M4 mAChR is primarily found in the striatum and its activation can modulate dopamine release, making it a target for the treatment of psychosis.[12]

Hypothesized Mechanism of Action: The compound may act as a PAM at the M1 receptor, enhancing cognitive function, or as a PAM at the M4 receptor, exerting antipsychotic effects.

Experimental Validation Workflow:

Caption: Experimental workflow for validating M1/M4 mAChRs as targets.

Detailed Protocols:

-

Inositol Monophosphate (IP-One) HTRF Assay (for M1):

-

Objective: To measure the potentiation of ACh-induced Gq signaling by the test compound.

-

Materials: CHO cells expressing the human M1 mAChR, IP-One HTRF kit reagents, ACh, test compound.

-

Procedure:

-

Pre-incubate cells with varying concentrations of the test compound.

-

Stimulate with an EC20 concentration of ACh.

-

Lyse the cells and perform the HTRF assay to quantify IP1 accumulation.

-

Determine the EC50 of the potentiation.

-

-

Self-Validation: A known M1 PAM (e.g., BQCA) is used as a positive control.

-

-

cAMP HTRF Assay (for M4):

-

Objective: To measure the potentiation of ACh-induced Gi signaling by the test compound.

-

Materials: CHO cells expressing the human M4 mAChR, cAMP HTRF kit reagents, forskolin, ACh, test compound.

-

Procedure:

-

Pre-incubate cells with the test compound.

-

Stimulate with forskolin to induce cAMP production, followed by an EC20 concentration of ACh to inhibit it.

-

Lyse the cells and perform the HTRF assay to quantify the reduction in cAMP.

-

Determine the EC50 of the potentiation of ACh's inhibitory effect.

-

-

Self-Validation: A known M4 PAM is used as a positive control to ensure assay validity.

-

Data Summary Table (Hypothetical):

| Assay | Parameter | 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole HCl |

| M1 IP-One HTRF (PAM) | EC50 (nM) | 150 |

| M4 cAMP HTRF (PAM) | EC50 (nM) | >10,000 |

Part 3: Future Directions and Therapeutic Potential

The initial validation experiments outlined above will provide a clear indication of the primary therapeutic target(s) of this compound. A positive result, for instance, as an α7 nAChR agonist or an M1 mAChR PAM, would strongly support its development for cognitive disorders such as Alzheimer's disease or the cognitive impairments associated with schizophrenia.[6][11][12]

Subsequent steps in the drug discovery cascade would involve:

-

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of cognitive impairment (e.g., novel object recognition, Morris water maze) or psychosis.

-

Safety and Toxicology Studies: A comprehensive evaluation of the compound's safety profile in preclinical species.

The unique combination of a 1,2,4-oxadiazole, an azetidine, and a cyclopropyl group in a single molecule holds significant promise for the development of a novel CNS therapeutic. The systematic approach detailed in this guide provides a robust framework for unlocking its full potential.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. [Link]

- Pyridinyl oxadiazole compounds and their use as nicotinic acetylcholine receptor modulators.

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. [Link]

-

Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Semantic Scholar. [Link]

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. PubMed. [Link]

-

Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking. PubMed Central. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia. PubMed. [Link]

-

Alpha-7 nicotinic agonist improves cognition in schizophrenia. BMJ Mental Health. [Link]

-

MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. PubMed Central. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

Role of Alpha-7-Nicotinic Acetylcholine Receptor in Alzheimer's Disease. Cureus. [Link]

-

α7-Nicotinic receptors and cognition. PubMed. [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

-

A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. PubMed Central. [Link]

-

Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. [Link]

-

Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms. Frontiers in Psychiatry. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

-

Current Advances in Allosteric Modulation of Muscarinic Receptors. PubMed Central. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride 50mg. Dana Bioscience. [Link]

Sources

- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. WO2011073299A1 - Pyridinyl oxadiazole compounds and their use as nicotinic acetylcholine receptor modulators - Google Patents [patents.google.com]

- 6. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mentalhealth.bmj.com [mentalhealth.bmj.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to predict molecular interactions with accuracy and efficiency is paramount. In silico modeling has transcended its role as a supplementary tool to become a cornerstone of modern drug discovery pipelines. It offers an unparalleled advantage in rapidly screening vast chemical libraries, elucidating mechanisms of action, and optimizing lead compounds, thereby de-risking and accelerating the path to clinical candidacy.

This guide provides an in-depth technical walkthrough of the in silico modeling workflow for a novel small molecule, 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride . This compound, a member of the promising 1,2,4-oxadiazole class of heterocycles, will be evaluated against Dipeptidyl Peptidase IV (DPP4), a well-validated target in the treatment of type 2 diabetes. The principles and methodologies detailed herein are, however, broadly applicable to a wide range of small molecules and protein targets.

As a self-validating system, each protocol is presented not merely as a series of steps, but with a deep-seated rationale for every experimental choice, empowering the researcher to adapt and troubleshoot with confidence. This document is intended for drug development professionals, computational chemists, and medicinal chemists seeking to leverage the predictive power of in silico modeling in their research endeavors.

Foundational Principles: The Compound and the Target

The subject of our investigation, this compound, embodies a chemical scaffold of significant interest. The 1,2,4-oxadiazole ring is a versatile heterocycle known for its favorable metabolic stability and its ability to act as a bioisostere for esters and amides.[1] The incorporation of a cyclopropyl group can enhance potency and metabolic stability, while the azetidine moiety can improve physicochemical properties such as solubility.[1]

Our chosen biological target, Dipeptidyl Peptidase IV (DPP4), is a serine protease that plays a crucial role in glucose homeostasis. By inhibiting DPP4, the levels of incretin hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release. A crystal structure of DPP4 in complex with an oxadiazole-based inhibitor is publicly available (PDB ID: 2HHA), providing an excellent starting point for our in silico investigation.[2]

The In Silico Workflow: A Strategic Overview

Our computational pipeline is designed to provide a comprehensive understanding of the potential interaction between our compound of interest and the DPP4 enzyme. This multi-step process, from initial structure preparation to the analysis of dynamic behavior, is crucial for generating reliable and actionable insights.

Figure 1: A schematic representation of the comprehensive in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a molecule is typically a 2D drawing. For computational modeling, a high-quality 3D structure with appropriate protonation states and atomic charges is essential.

Protocol 3.1: Ligand Preparation

-

2D to 3D Conversion:

-

Utilize a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to generate the 2D structure of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole.

-

Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder functionality within molecular modeling software.

-

-

Protonation State and Energy Minimization:

-

Assign the correct protonation state at a physiological pH of 7.4. The azetidine nitrogen is expected to be protonated.

-

Perform an initial energy minimization of the 3D structure using a suitable force field, such as the General Amber Force Field (GAFF).[3][4] This step removes any steric clashes and brings the molecule to a low-energy conformation.

-

-

Charge Calculation:

-

Calculate partial atomic charges using a quantum mechanical method. The AM1-BCC method provides a good balance between accuracy and computational cost for drug-like molecules.[3]

-

Protein Preparation: Readying the Receptor for Docking

The crystal structure of a protein obtained from the Protein Data Bank (PDB) often requires processing to make it suitable for simulation. This includes adding missing atoms, assigning protonation states, and removing non-essential molecules.

Protocol 3.2: Protein Preparation

-

PDB Structure Acquisition:

-

Download the crystal structure of DPP4 in complex with an inhibitor (PDB ID: 2HHA) from the RCSB PDB database.[2]

-

-

Initial Cleaning:

-

Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial as we want to study the binding of our novel compound.

-

-

Adding Hydrogens and Assigning Protonation States:

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH (7.4). Tools like H++ can be used for this purpose.

-

-

Energy Minimization:

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is a powerful tool for virtual screening and for generating plausible binding hypotheses.

Protocol 3.3: Molecular Docking with AutoDock Vina

-

File Preparation:

-

Convert the prepared ligand and protein files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

-

-

Defining the Binding Site (Grid Box):

-

Define a search space (a "grid box") that encompasses the active site of DPP4. The location of the co-crystallized ligand in the original PDB file (2HHA) can be used to guide the placement and dimensions of this box.

-

-

Running the Docking Simulation:

-

Execute the docking calculation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on a semi-empirical free energy force field.

-

-

Analysis of Results:

-

Analyze the output to identify the top-ranked binding poses based on their predicted binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the most favorable poses using a molecular visualization tool like PyMOL or Chimera.

-

| Parameter | Description | Typical Value |

| Grid Center | The x, y, z coordinates of the center of the search space. | Determined from the co-crystallized ligand. |

| Grid Size | The dimensions (in Angstroms) of the search space. | 25 x 25 x 25 Å |

| Exhaustiveness | The thoroughness of the conformational search. | 8 (for standard docking) |

| Number of Modes | The number of binding modes to generate. | 10 |

Table 1: Typical parameters for a molecular docking simulation with AutoDock Vina.

Figure 2: A simplified workflow for the molecular docking process.

Molecular Dynamics Simulation: Assessing the Stability of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time in a simulated physiological environment.[9][10]

Protocol 3.4: Molecular Dynamics Simulation with GROMACS

-

System Building:

-

Combine the coordinates of the protein and the best-ranked docked pose of the ligand into a single file.

-

Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Parameterization:

-

Energy Minimization:

-

Perform a robust energy minimization of the entire system to remove any steric clashes between the solute, solvent, and ions.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

-

NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration and gradually released.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the exploration of the conformational space of the protein-ligand complex.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds between the protein and the ligand.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity.

-

-

| Simulation Phase | Ensemble | Duration | Key Purpose |

| Energy Minimization | - | ~5000 steps | Remove steric clashes |

| NVT Equilibration | NVT | 1 ns | Stabilize temperature |

| NPT Equilibration | NPT | 1 ns | Stabilize pressure and density |

| Production MD | NPT | 100 ns | Sample conformational space |

Table 2: A typical molecular dynamics simulation protocol.

ADMET Prediction: Evaluating Druggability

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid costly late-stage failures in drug development.[11][12] Several web-based tools and software packages can predict these properties based on the molecule's structure.

Protocol 3.5: ADMET Prediction with SwissADME

-

Input:

-

Access the SwissADME web server.[13]

-

Input the SMILES string of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole.

-

-

Execution:

-

Run the prediction. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and potential medicinal chemistry liabilities.

-

-

Analysis:

-

Evaluate the predicted properties against established criteria for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).

-

Pay close attention to potential liabilities such as P-glycoprotein substrate potential, cytochrome P450 inhibition, and PAINS (Pan-Assay Interference Compounds) alerts.

-

| Property | Description | Favorable Range |

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| H-bond Donors | The number of hydrogen bond donors. | < 5 |

| H-bond Acceptors | The number of hydrogen bond acceptors. | < 10 |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity. | < 140 Ų |

| Gastrointestinal (GI) Absorption | Predicted absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicted ability to cross the BBB. | No (for peripherally acting drugs) |

| CYP Inhibition | Predicted inhibition of major drug-metabolizing enzymes. | No |

Table 3: Key ADMET properties and their generally accepted favorable ranges for oral drugs.

Synthesizing the Data: From Prediction to Insight

The culmination of this in silico workflow is not a single number, but a holistic understanding of the molecule's potential. The docking results provide a structural hypothesis for how the compound binds to its target. The molecular dynamics simulations test the stability of this proposed interaction and can reveal subtle but important dynamic effects. Finally, the ADMET predictions provide a crucial filter for assessing the compound's "drug-like" properties.

By integrating these disparate data streams, the drug discovery scientist can make more informed decisions about which compounds to prioritize for synthesis and experimental testing, ultimately leading to a more efficient and successful drug discovery campaign.

References

-

ResearchGate. (n.d.). Some biologically important 1,2,4‐oxadiazole derivatives. Retrieved from [Link]

-

MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Retrieved from [Link]

-

National Institutes of Health. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The core scaffold structure and representative 1,2,4-oxadiazole compounds are shown. Retrieved from [Link]

-

PubMed Central. (2023). Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Retrieved from [Link]

-

MD Tutorials. (n.d.). Protein-Ligand Complex. Retrieved from [Link]

-

ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]

-

Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

-

RCSB PDB. (n.d.). 2HHA: The structure of DPP4 in complex with an oxadiazole inhibitor. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Force fields for small molecules. Retrieved from [Link]

-

PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

-

ACS Publications. (2023). Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. Retrieved from [Link]

-

Protocol Exchange. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

The Journal of Chemical Physics. (2025). The evolution of the Amber additive protein force field: History, current status, and future. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

YouTube. (2022). swiss ADME tutorial. Retrieved from [Link]

-

GROMACS Tutorials. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

GROMACS tutorials. (n.d.). Welcome to the GROMACS tutorials!. Retrieved from [Link]

-

Wikipedia. (n.d.). AMBER. Retrieved from [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

-

YouTube. (2020). How to use SwissADME?. Retrieved from [Link]

-

Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Retrieved from [Link]

-

Rowan Scientific. (n.d.). ADMET Prediction. Retrieved from [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved from [Link]

-

ResearchGate. (2024). How To use SwissADME?. Retrieved from [Link]

-

Frontiers. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Retrieved from [Link]

-

Fiveable. (n.d.). ADMET prediction. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMBER - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 11. ADMET Prediction | Rowan [rowansci.com]

- 12. fiveable.me [fiveable.me]

- 13. SwissADME [swissadme.ch]

"5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride" preliminary toxicity data

An In-Depth Technical Guide to the Preliminary Toxicological Assessment of 5-Azetidin-3-yl-3-cyclopropyl-1,2,4-oxadiazole hydrochloride

Abstract

This guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of the novel chemical entity, this compound. As specific experimental toxicity data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to early-stage safety assessment, beginning with foundational in vitro assays and progressing to preliminary in vivo studies. The protocols described herein are grounded in established regulatory guidelines and industry best practices, emphasizing the causality behind experimental choices to ensure scientific integrity and generate trustworthy, decision-enabling data.

Introduction: The Rationale for Early Toxicity Screening